molecular formula C23H23N5O6S3 B2830162 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 896028-13-0

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2830162
CAS RN: 896028-13-0
M. Wt: 561.65
InChI Key: IUUZFSQEJQMRQS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxin, an amine, a thiadiazole, and a sulfonyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxin and thiadiazole rings would likely contribute to the rigidity of the molecule, while the amine and sulfonyl groups could participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the thiadiazole ring could be involved in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine group could make the compound basic, while the sulfonyl group could increase its polarity .

Scientific Research Applications

Synthesis Techniques and Biological Activities

  • Research has explored the synthesis of various heterocyclic compounds, including thiadiazoles and pyridines, which show promise in fields such as antiulcer, anti-inflammatory, and antibacterial activities. For instance, novel synthesis routes have been developed for compounds exhibiting good cytoprotective properties against ulcers without significant antisecretory activity in gastric models (Starrett et al., 1989).
  • The design and synthesis of novel compounds have also targeted the inhibition of specific enzymes or receptors, highlighting the chemical versatility and potential therapeutic applications of such molecules. For example, substituted benzamides were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the ability to modulate key pathways in cancer and angiogenesis (Borzilleri et al., 2006).

Potential Applications in Anticancer Research

  • Certain derivatives have been synthesized and evaluated for their anticancer activity, showcasing the potential of these compounds in oncology research. For instance, dehydroabietic acid derivatives with thiadiazole, pyridine, and amide moieties have shown significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Li et al., 2020).
  • Another study focused on the synthesis and evaluation of Schiff’s bases containing thiadiazole scaffold and benzamide groups, which displayed promising anticancer activity against a panel of human cancer cell lines. This highlights the ongoing search for novel therapeutic agents with enhanced efficacy and specificity for cancer treatment (Tiwari et al., 2017).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to predict the exact mechanism of action .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactions, investigating its mechanism of action in biological systems, and assessing its safety and potential applications .

properties

IUPAC Name

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O6S3/c29-20(24-16-5-8-18-19(13-16)34-12-11-33-18)14-35-23-27-26-22(36-23)25-21(30)15-3-6-17(7-4-15)37(31,32)28-9-1-2-10-28/h3-8,13H,1-2,9-12,14H2,(H,24,29)(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUZFSQEJQMRQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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